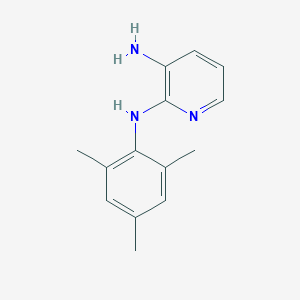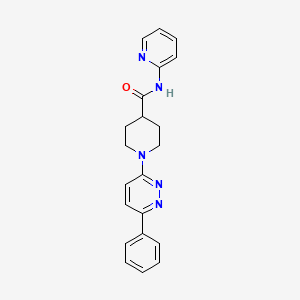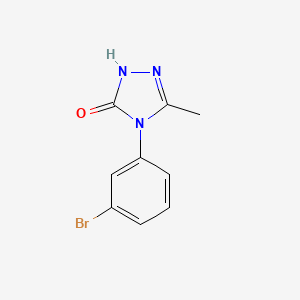
4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.087. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives, including compounds structurally related to "4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one". These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This research highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Characterization
- Fun et al. (2009) conducted a study on a compound closely related to "this compound", providing detailed crystallographic analysis. This research contributes to understanding the molecular and crystal structure of triazole derivatives, which is crucial for their application in various fields, including material science and drug design (Fun, Jebas, Sujith, & Kalluraya, 2009).
Antimicrobial and Antifungal Properties
- The synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were reported by Kaneria et al. (2016). These compounds were screened for their antimicrobial activity against various bacteria and fungi strains, highlighting the potential of such derivatives in the development of new antimicrobial and antifungal agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Antifungal Activity Study
- Safonov and Panasenko (2022) focused on the synthesis and investigation of antimicrobial and antifungal activity among 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Their research demonstrated the significant antimicrobial and antifungal effects of these compounds, suggesting their application in medical and veterinary practices to treat fungal diseases (Safonov & Panasenko, 2022).
Safety and Hazards
Future Directions
The future directions for research on “4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one” would depend on its properties and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazoles, it could be interesting to explore its potential as a pharmaceutical or agrochemical .
Properties
IUPAC Name |
4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOLWZUXHSASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2523963.png)
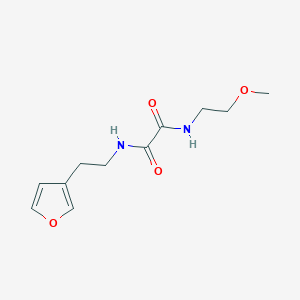
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2523965.png)
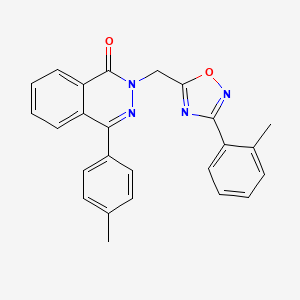
![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)
![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2523971.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)
![N-(3,4-dichlorophenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2523984.png)
